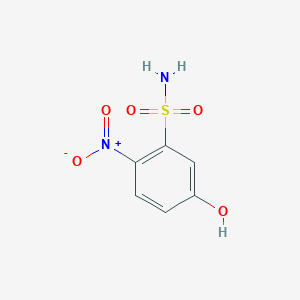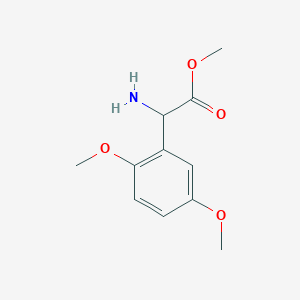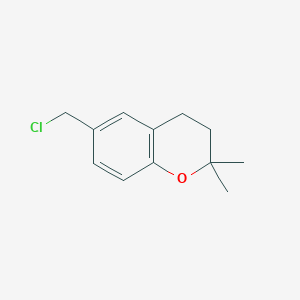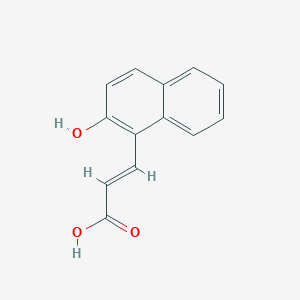
(E)-3-(2-Hydroxynaphthalen-1-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is an organic compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of a hydroxyl group attached to the naphthalene ring and a propenoic acid moiety. It is known for its photoactive properties and has been studied for various applications in chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid typically involves the esterification of the hydroxyl group of naphthalene with the carboxyl group of propenoic acid. One common method involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the esterification reaction . The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of naphthylpropanol derivatives.
Substitution: Formation of alkylated or acylated naphthalene derivatives.
Applications De Recherche Scientifique
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a photoactive compound in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of photoresponsive materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of 3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid involves its interaction with molecular targets through its hydroxyl and propenoic acid groups. The hydroxyl group can form hydrogen bonds with biological molecules, while the propenoic acid moiety can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(naphthalen-1-yl)prop-2-enoic acid: Similar structure but lacks the hydroxyl group.
3-(2-hydroxynaphthalen-1-yl)diazinyl derivatives: Contain a diazinyl group in addition to the hydroxyl and propenoic acid moieties.
Uniqueness
3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid is unique due to its combination of a hydroxyl group and a propenoic acid moiety, which imparts distinct chemical reactivity and biological activity. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H10O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(E)-3-(2-hydroxynaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H10O3/c14-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13(15)16/h1-8,14H,(H,15,16)/b8-6+ |
Clé InChI |
UJKNDDUIEZLBAG-SOFGYWHQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2/C=C/C(=O)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5S)-2,3,4,5-Tetrahydro-1H-benzo[b]azepine-4,5-diol](/img/structure/B13601280.png)
![2-Amino-2-{2-[4-(trifluoromethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13601284.png)
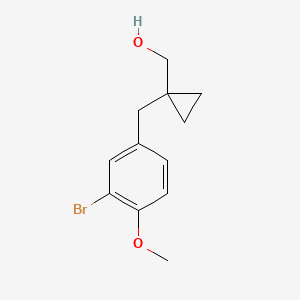
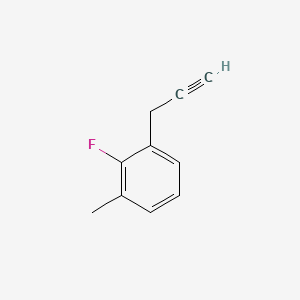
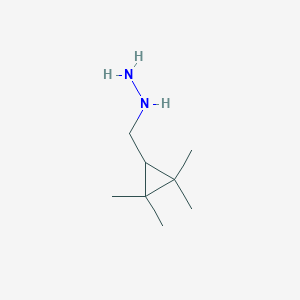
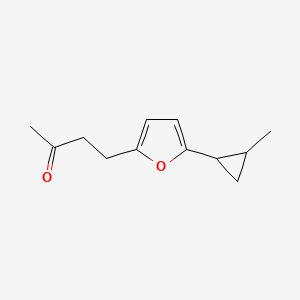

![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B13601316.png)
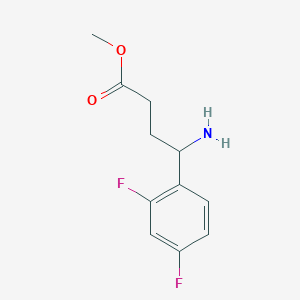
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)
